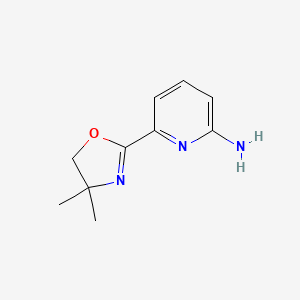
6-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-amine is a heterocyclic compound that features both an oxazole and a pyridine ring in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-amine typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a diketone can lead to the formation of the oxazole ring, which can then be further reacted with a pyridine derivative to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole or pyridine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the rings.
Aplicaciones Científicas De Investigación
6-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its structure suggests it could be explored for therapeutic applications, such as in the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 6-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-amine would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxazole and pyridine rings could participate in hydrogen bonding, π-π interactions, or other non-covalent interactions with these targets, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heterocyclic molecules that feature oxazole or pyridine rings, such as:
Oxazole derivatives: Compounds like 2,4-dimethyl-oxazole.
Pyridine derivatives: Compounds like 2-aminopyridine.
Uniqueness
What sets 6-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-amine apart is the specific combination of the oxazole and pyridine rings, which can confer unique chemical and biological properties. This combination can influence the compound’s reactivity, stability, and potential interactions with biological targets, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C10H13N3O |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
6-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H13N3O/c1-10(2)6-14-9(13-10)7-4-3-5-8(11)12-7/h3-5H,6H2,1-2H3,(H2,11,12) |
Clave InChI |
BCZRYTAVBTUUGO-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)C2=NC(=CC=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B11907558.png)

![4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline](/img/structure/B11907564.png)
![7-tert-Butyl-1-oxaspiro[3.5]nonane](/img/structure/B11907570.png)




![6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907591.png)


![3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11907616.png)
![2-(Trimethylsilyl)-1H-benzo[d]imidazole](/img/structure/B11907620.png)

